4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Description
The compound 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine features a pyridazine core substituted at the 3-position with morpholine and at the 6-position with a piperazine group bearing a 2-bromophenylmethyl moiety. The pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) provides a planar structure conducive to π-π interactions in biological targets.
This structural architecture is common in kinase inhibitors and receptor-targeted pharmaceuticals, where the piperazine-morpholine framework facilitates interactions with enzymatic active sites .
Properties
IUPAC Name |
4-[6-[4-[(2-bromophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN5O/c20-17-4-2-1-3-16(17)15-23-7-9-24(10-8-23)18-5-6-19(22-21-18)25-11-13-26-14-12-25/h1-6H,7-15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQFMHNTEIEWPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Br)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their coupling with the morpholine ring. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the piperazine ring through a Mannich reaction. The pyridazine ring can be synthesized separately and then coupled with the piperazine derivative. Finally, the morpholine ring is introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Antitumor Activity
Recent studies have explored the potential of this compound and its derivatives in the field of oncology. For instance, compounds with similar piperazine and pyridazine structures have shown promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer models. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways crucial for tumor growth and survival .
Neuroprotective Effects
The compound is also being investigated for its neuroprotective properties. Research indicates that derivatives of piperazine can act as cholinesterase inhibitors, potentially benefiting conditions like Alzheimer’s disease by enhancing cholinergic neurotransmission . Additionally, studies on hybrid compounds combining piperazine with other pharmacophores have demonstrated improved neuroprotective effects, suggesting that this compound could contribute to therapies for neurodegenerative disorders .
Antimicrobial Properties
The structural features of this compound may also confer antimicrobial activity. Compounds containing piperazine and pyridazine rings have been reported to exhibit activity against various bacterial strains and fungi. This opens avenues for developing new antibiotics or antifungal agents based on the core structure of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing derivatives of the target compound evaluated their biological activities against cancer cell lines. The synthesized compounds were tested for cytotoxicity using standard assays (MTT assay) and showed significant activity compared to control groups, indicating their potential as anticancer agents .
Case Study 2: Neuroprotective Hybrid Compounds
In another research effort, scientists developed coumarin-donepezil hybrid derivatives incorporating similar structural elements as the target compound. These hybrids demonstrated enhanced cholinesterase inhibition and neuroprotective effects in vitro, suggesting that modifications to the piperazine moiety can lead to improved therapeutic profiles for treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Key Structural and Functional Attributes of Analogous Compounds
Core Structure Variations
- Pyridazine vs. Thieno-pyrimidine derivatives often exhibit higher rigidity, which can improve binding specificity .
- Pyridazinone (Ev7): The ketone group in pyridazinone introduces electron-withdrawing effects, altering electronic distribution compared to the unmodified pyridazine in the target compound. This may influence redox properties and metabolic pathways .
Substituent Effects
- Bromophenyl vs. Fluorine’s smaller size and electronegativity favor dipole interactions but may reduce metabolic stability .
- Methanesulfonyl (Ev8) vs. Trifluoromethyl (Ev2) : Sulfonyl groups are strong electron-withdrawing substituents, increasing solubility via polar interactions, while trifluoromethyl groups balance lipophilicity and metabolic resistance .
Morpholine Positioning and Conformation
- The morpholine group at the 3-position of pyridazine (target compound) is structurally distinct from analogs like Ev7, where morpholine is linked to a pyridazinone ring.
Biological Activity
The compound 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 482.45 g/mol . The structure features a morpholine ring, a piperazine moiety, and a pyridazine core, which are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with this compound:
- Antitumor Activity : Research indicates that derivatives of piperazine and pyridazine can exhibit significant antitumor effects. For instance, compounds with similar structures have shown inhibitory activity against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting potential for development as anticancer agents .
- Cholinesterase Inhibition : The compound has been evaluated for its ability to inhibit cholinesterase enzymes, which are crucial in the treatment of neurodegenerative disorders like Alzheimer's disease. Cholinesterase inhibitors are known to enhance cholinergic transmission by preventing the breakdown of acetylcholine .
- Vasodilatory Effects : Preliminary findings suggest that the compound may possess vasodilatory properties, making it a candidate for treating hypertension. In vitro studies have demonstrated that related pyridazinones exhibit potent vasorelaxant activity, indicating the potential for similar effects in this compound .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the piperazine and pyridazine moieties significantly influence biological activity:
- Bromination : The presence of bromine on the phenyl ring has been linked to enhanced cytotoxicity in certain cancer cell lines. This suggests that halogen substituents can play a pivotal role in increasing the biological efficacy of compounds .
- Morpholine Ring : The morpholine component is essential for maintaining the structural integrity and bioavailability of the compound, impacting its interaction with biological targets.
Case Studies
- Antitumor Efficacy : A study demonstrated that compounds structurally related to 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine showed promising results in inhibiting tumor growth in vitro. The combination of these compounds with established chemotherapeutics like doxorubicin resulted in a synergistic effect, enhancing overall cytotoxicity against resistant cancer cell lines .
- Neuroprotective Properties : In another study focusing on neurodegenerative diseases, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that these compounds could reduce cell death and improve cell viability under stress conditions, highlighting their potential as neuroprotective agents .
Q & A
Q. How can researchers optimize the multi-step synthesis of 4-(6-{4-[(2-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine?
- Methodological Answer : Synthesis optimization involves:
- Stepwise coupling : Introduce the 2-bromophenylmethylpiperazine moiety to the pyridazine core via nucleophilic substitution under reflux in anhydrous solvents (e.g., DMF or THF) .
- Morpholine incorporation : Use Buchwald–Hartwig amination or palladium-catalyzed cross-coupling to attach morpholine .
- Purity control : Monitor intermediates via TLC and HPLC. Final purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) .
- Yield enhancement : Optimize reaction temperature (80–120°C) and catalyst loading (e.g., Pd(OAc)₂ at 5 mol%) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR to verify piperazine, pyridazine, and morpholine ring connectivity (e.g., δ 3.6–4.0 ppm for morpholine protons) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triclinic system with α = 73.489°, β = 71.309° for analogous piperazine-pyridazine derivatives) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₀H₂₃BrN₄O: 439.09) .
Q. How can solubility challenges be addressed during in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS or cell culture media .
- Salt formation : Convert free base to hydrochloride salt via HCl gas treatment in Et₂O to improve aqueous solubility .
- Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles for controlled release in biological matrices .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data across analogs?
- Methodological Answer :
- Comparative SAR analysis : Systematically vary substituents (e.g., bromophenyl vs. fluorophenyl groups) and assess IC₅₀ shifts in kinase inhibition assays .
- Structural dynamics : Use molecular dynamics (MD) simulations to correlate conformational flexibility (e.g., piperazine ring puckering) with target binding .
- Meta-analysis : Aggregate data from orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target engagement .
Q. How can computational modeling predict binding modes to dopamine receptors?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with receptor structures (e.g., PDB: 6CM4 for D₂R) to identify key interactions (e.g., hydrogen bonds with Ser193) .
- Free-energy perturbation (FEP) : Calculate ΔΔG for bromine substitution effects on binding affinity .
- Pharmacophore mapping : Align morpholine oxygen and bromophenyl group with receptor hydrophobic pockets .
Q. What experimental designs mitigate off-target effects in cytotoxicity studies?
- Methodological Answer :
- Counter-screening : Test against panels of unrelated targets (e.g., GPCRs, ion channels) to assess selectivity .
- Proteomics profiling : Use affinity purification mass spectrometry (AP-MS) to identify unintended interactors .
- Crispr-Cas9 knockout : Validate target-specific cytotoxicity by comparing wild-type vs. gene-edited cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
